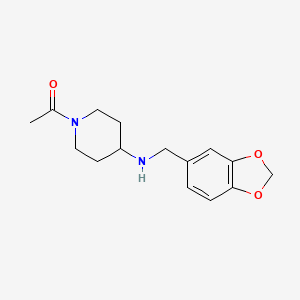

1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine

Description

1-Acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine is a piperidine-derived compound featuring a 1,3-benzodioxole moiety linked via a methylene group to the piperidine nitrogen. The acetyl group at the 1-position of the piperidine ring enhances conformational rigidity and modulates pharmacokinetic properties.

Properties

IUPAC Name |

1-[4-(1,3-benzodioxol-5-ylmethylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-11(18)17-6-4-13(5-7-17)16-9-12-2-3-14-15(8-12)20-10-19-14/h2-3,8,13,16H,4-7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSCZSOCTFEOSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine Intermediate

- Starting Materials: Piperidin-4-amine and 1,3-benzodioxol-5-ylmethyl halide (commonly bromide or chloride).

- Reaction Conditions: N-alkylation is performed under basic conditions, often using a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

- Mechanism: The nucleophilic amine attacks the electrophilic benzodioxolylmethyl halide, forming the N-substituted piperidin-4-amine.

- Yield: Typically moderate to high, depending on reaction time and temperature control.

Acetylation of the Piperidin-4-amine

- Reagents: Acetic anhydride or acetyl chloride is used to introduce the acetyl group onto the free amine at the 4-position of the piperidine ring.

- Conditions: The reaction is carried out in an inert solvent such as dichloromethane or acetonitrile, often at 0°C to room temperature to control the reaction rate and avoid over-acetylation.

- Catalysts/Additives: Sometimes a base like triethylamine is added to scavenge the generated acid and drive the reaction to completion.

- Outcome: Formation of the this compound with high selectivity.

- Purification: The product is purified by recrystallization or chromatographic techniques.

Alternative Synthetic Routes and Optimization

- Amide Bond Formation: In some synthetic schemes, the acetyl group is introduced via amide bond formation using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in dry DMF. This method allows for mild conditions and high yields (54–84%) in related amide syntheses.

- Deprotection Steps: If protecting groups are used on the benzodioxole or amine functionalities, deprotection is typically achieved using boron tribromide (BBr3) in dichloromethane at low temperatures (-10 to 0 °C), followed by warming to room temperature.

- Hydrolysis: Hydrolysis of N-acetyl groups to free amines can be performed under basic conditions (e.g., aqueous LiOH in THF/MeOH) if needed for intermediate transformations.

Data Table: Summary of Key Reagents and Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-alkylation | Piperidin-4-amine + benzodioxolylmethyl halide + K2CO3 | DMF | RT to 60 °C | Moderate to High | Base-promoted nucleophilic substitution |

| Acetylation | Acetic anhydride or acetyl chloride + Et3N | DCM or MeCN | 0 °C to RT | High | Controlled to avoid over-acetylation |

| Amide bond formation (alt.) | HATU + DIPEA | Dry DMF | RT, 1.5–3 h | 54–84 | Mild conditions, high selectivity |

| Deprotection (if needed) | BBr3 | Dry CH2Cl2 | -10 to 0 °C to RT | 6–60 | For methoxy group deprotection |

| Hydrolysis (if needed) | 2N LiOH | THF/MeOH (1:1) | RT, overnight | 77–99 | For N-acetyl group removal |

Research Findings and Considerations

- The acetylation step is critical for the biological activity of the compound, as the acetyl group modulates the amine's reactivity and pharmacokinetic properties.

- The benzodioxole moiety is sensitive to harsh acidic or basic conditions; thus, mild reaction conditions and careful temperature control are essential to preserve its integrity.

- Use of coupling agents like HATU in amide bond formation offers advantages in yield and purity compared to direct acetylation with acetic anhydride, especially when complex substituents are present.

- Purification methods such as recrystallization from cyclohexane or chromatographic techniques ensure removal of side products and unreacted starting materials, yielding a compound with high purity suitable for medicinal chemistry applications.

- The molecular weight of the compound is approximately 276.34 g/mol, and its structure is confirmed by spectroscopic methods including NMR and mass spectrometry.

Chemical Reactions Analysis

1-Acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Scientific Research Applications

Pharmacological Applications

-

Neuropharmacology :

- The compound has been investigated for its potential as a neuroprotective agent. Its structural similarity to known neuroactive compounds suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

- Case Study : A study demonstrated that derivatives of piperidine compounds exhibit significant activity in modulating neurotransmitter levels, which could be extrapolated to assess the effects of 1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine in animal models of neurodegenerative diseases.

-

Antidepressant Activity :

- Research indicates that compounds containing benzodioxole structures may exhibit antidepressant-like effects. This opens avenues for exploring this compound in the development of new antidepressants.

- Data Table :

Biochemical Applications

-

Proteomics Research :

- The compound is utilized as a specialty product for proteomics research, where it can serve as a probe for studying protein interactions and functions.

- Application Example : In mass spectrometry-based proteomics, it can help identify post-translational modifications or protein conformations influenced by ligand binding.

-

Enzyme Inhibition Studies :

- Its unique structure allows it to be tested as an inhibitor for various enzymes involved in metabolic pathways.

- Case Study : Enzyme assays have shown that similar compounds can inhibit cytochrome P450 enzymes, suggesting potential applications for drug metabolism studies.

Materials Science Applications

-

Polymer Chemistry :

- The incorporation of this compound into polymer matrices can enhance mechanical properties or introduce bioactivity.

- Research Insight : Studies have shown that functionalized piperidine derivatives can improve the thermal stability and mechanical strength of polymers.

-

Nanotechnology :

- The compound's ability to form stable complexes with metal ions positions it as a candidate for developing nanomaterials with specific catalytic properties.

- Data Table :

Application Area Potential Benefit Catalysis Enhanced reaction rates Drug Delivery Targeted release mechanisms

Mechanism of Action

The mechanism of action of 1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

The piperidine scaffold is versatile; substituents on the nitrogen or the 4-amino group significantly influence bioactivity and physicochemical properties. Below is a comparative analysis of key analogs:

Functional Group Impact

- Benzodioxole vs. Benzothiazole : The 1,3-benzodioxole group (electron-rich, oxygen-containing) may enhance metabolic stability and π-π stacking interactions compared to the sulfur-containing benzothiazole, which is more lipophilic and often associated with antimicrobial activity .

- Methoxybenzyl vs. Alkylphenethyl : The 4-methoxybenzyl group (polar, hydrogen-bond acceptor) contrasts with RB-005’s lipophilic 4-octylphenethyl chain, which likely improves membrane permeability but reduces aqueous solubility .

Biological Activity

1-Acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine (CAS No. 864415-46-3) is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.

- Molecular Formula : C15H20N2O3

- Molecular Weight : 276.33 g/mol

- IUPAC Name : 1-[4-(1,3-benzodioxol-5-ylmethylamino)piperidin-1-yl]ethanone

- Canonical SMILES : CC(=O)N1CCC(CC1)NCC2=CC3=C(C=C2)OCO3

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with 1,3-benzodioxole-5-carbaldehyde followed by acetylation. This multi-step process allows for the introduction of the acetyl group and the benzodioxole moiety, which are critical for its biological activity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : It has been identified as a positive allosteric modulator of the AMPA receptor, which plays a significant role in synaptic transmission and plasticity. This modulation can enhance cognitive functions and endurance in animal models .

- Antioxidant Effects : Research indicates that this compound may increase the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), suggesting a protective role against oxidative stress .

Case Studies

- Endurance Capacity Study :

- Pharmacological Potential :

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1-Acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidine | Lacks amine group | Reduced reactivity |

| 1-Acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-ol | Contains hydroxyl group | Different pharmacokinetics |

These comparisons highlight how minor structural variations can significantly impact biological activity and therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for 1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine, and how can purity be ensured?

Methodological Answer:

- Stepwise Synthesis:

- Begin with functionalization of the piperidin-4-amine core. Alkylation of the amine group with 1,3-benzodioxol-5-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can introduce the benzodioxole moiety. Subsequent acetylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) yields the target compound.

- Critical Step: Monitor reaction progress via TLC or HPLC to avoid over-acylation.

- Purification:

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify protons on the acetyl group (~2.1 ppm, singlet), benzodioxole methylene (~4.2–4.5 ppm, multiplet), and piperidine ring protons (~1.5–3.0 ppm).

- ¹³C NMR: Confirm acetyl carbonyl (~170 ppm) and benzodioxole carbons (~100–150 ppm).

- Mass Spectrometry (MS):

- Electrospray ionization (ESI-MS) or electron impact (EI-MS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₆H₂₀N₂O₃: 288.36).

- Infrared Spectroscopy (IR):

Advanced Research Questions

Q. How can computational modeling predict the target compound's interaction with neurological receptors (e.g., dopamine D3)?

Methodological Answer:

- Molecular Docking:

- Use software like AutoDock Vina or Schrödinger Suite to dock the compound into receptor crystal structures (e.g., PDB ID: 3PBL for dopamine D3).

- Focus on key residues (e.g., Asp110, Ser192) for hydrogen bonding and π-π stacking with the benzodioxole group.

- Molecular Dynamics (MD):

- Simulate ligand-receptor complexes in explicit solvent (e.g., CHARMM36 force field) to assess binding stability over 100 ns trajectories.

- Compare binding free energies (MM/PBSA) with known ligands to predict affinity .

Q. What strategies resolve contradictions in reported toxicological data for piperidine derivatives?

Methodological Answer:

- In Vitro Assays:

- Cytotoxicity: Screen using MTT assays on HEK293 or HepG2 cells (IC₅₀ determination).

- Genotoxicity: Conduct Ames tests (TA98/TA100 strains) to assess mutagenicity.

- Metabolic Stability:

- Use liver microsomes (human/rat) to evaluate cytochrome P450-mediated degradation (e.g., CYP3A4 inhibition assays).

- Cross-reference with in silico tools like ADMET Predictor™ to identify metabolic hotspots (e.g., acetyl group hydrolysis) .

Q. What in vitro assays are recommended to assess the compound's metabolic stability and drug-drug interaction potential?

Methodological Answer:

- Metabolic Stability:

- Incubate the compound with liver microsomes (0.5 mg/mL protein) in NADPH-regenerating system. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 min.

- Calculate intrinsic clearance (CLint) using the in vitro t₁/₂ method.

- CYP Inhibition:

- Use fluorogenic substrates (e.g., CYP3A4: BFC; CYP2D6: AMMC) to measure IC₅₀ values.

- Compare with positive controls (e.g., ketoconazole for CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.